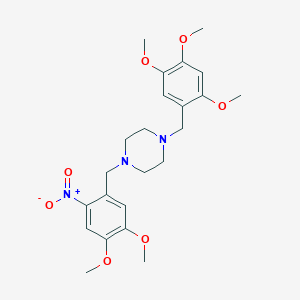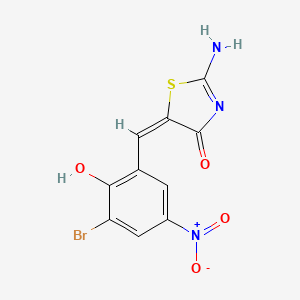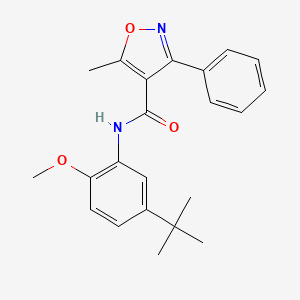
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-dimethoxy-2-nitrobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as N-(2,4,5-trimethoxybenzyl)-1-(4,5-dimethoxy-2-nitrophenyl)piperazine (DMNPBP), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
DMNPBP acts as a selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of the 5-HT2A receptor by DMNPBP leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, which ultimately leads to the modulation of various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
DMNPBP has been shown to modulate various physiological and pathological processes in the brain, including neurotransmission, cognition, and mood regulation. DMNPBP has been found to enhance the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
実験室実験の利点と制限
DMNPBP has several advantages for lab experiments, including its high selectivity for the 5-HT2A receptor, which makes it a valuable tool to study the receptor's function and potential therapeutic applications. However, DMNPBP has some limitations, including its low solubility in water, which can make it challenging to use in some experiments.
将来の方向性
DMNPBP has shown potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. Some future directions for DMNPBP research include the development of more potent and selective agonists of the 5-HT2A receptor, the investigation of the receptor's role in various physiological and pathological processes, and the potential therapeutic applications of DMNPBP and related compounds. Additionally, the development of new synthetic methods for DMNPBP and related compounds could lead to the discovery of new compounds with improved properties and potential applications in various fields of scientific research.
合成法
DMNPBP can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2,4,5-trimethoxybenzaldehyde with piperazine, followed by the reduction of the resulting Schiff base with sodium borohydride to obtain the corresponding amine. This amine is then coupled with 4,5-dimethoxy-2-nitrobenzyl chloride to yield the final product, DMNPBP.
科学的研究の応用
DMNPBP has shown potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMNPBP has been used as a tool to study the function of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes in the brain. DMNPBP has been found to be a selective agonist of the 5-HT2A receptor, which makes it a valuable tool to study the receptor's function and potential therapeutic applications.
特性
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O7/c1-29-19-13-23(33-5)21(31-3)11-17(19)15-25-8-6-24(7-9-25)14-16-10-20(30-2)22(32-4)12-18(16)26(27)28/h10-13H,6-9,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYSDSDMQBPLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121828.png)

![3-(2-{[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5121842.png)
![2-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5121848.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide](/img/structure/B5121852.png)
![2-(2-{2-[2,4-bis(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5121859.png)
![[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B5121866.png)
![3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5121881.png)


![4-(4-bromophenyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5121913.png)
![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)

![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)